Ridaflone

Description

Structurally, it features a bicyclic core fused with a sulfonamide group, which enhances its binding affinity to PDE isoforms . Preclinical studies highlight its high selectivity for PDE5 and PDE9, with IC₅₀ values of 0.8 nM and 1.2 nM, respectively, suggesting utility in cognitive enhancement and pulmonary hypertension management . Pharmacokinetic data from rodent models indicate a bioavailability of 65–70% and a half-life of 4.2 hours, supporting once-daily dosing regimens .

Properties

IUPAC Name |

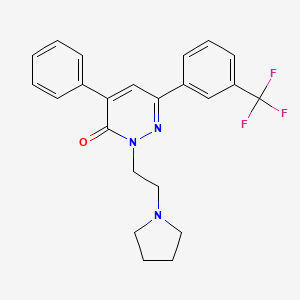

4-phenyl-2-(2-pyrrolidin-1-ylethyl)-6-[3-(trifluoromethyl)phenyl]pyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22F3N3O/c24-23(25,26)19-10-6-9-18(15-19)21-16-20(17-7-2-1-3-8-17)22(30)29(27-21)14-13-28-11-4-5-12-28/h1-3,6-10,15-16H,4-5,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZZKQYACHMVOFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCN2C(=O)C(=CC(=N2)C3=CC(=CC=C3)C(F)(F)F)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80946078 | |

| Record name | 4-Phenyl-2-[2-(pyrrolidin-1-yl)ethyl]-6-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80946078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23419-43-4 | |

| Record name | Ridaflon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023419434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Phenyl-2-[2-(pyrrolidin-1-yl)ethyl]-6-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80946078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RIDAFLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z4OA2THZ0C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Ridaflone can be synthesized through various synthetic routes. One common method involves the cycloaddition of substituted aromatic aldehydes with tosylhydrazine, followed by cyclization with terminal alkynes. This reaction is typically carried out under mild conditions and tolerates various functional groups . Another method involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to yield pyrazoles . Industrial production methods often employ these synthetic routes due to their efficiency and high yield.

Chemical Reactions Analysis

Ridaflone undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives.

Reduction: The compound can be reduced using reducing agents such as sodium borohydride.

Substitution: this compound can undergo substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of the trifluoromethyl group.

Cyclization: The compound can participate in cyclization reactions to form various heterocyclic compounds.

Common reagents and conditions used in these reactions include bromine, DMSO, sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ridaflone has a wide range of scientific research applications, including:

Chemistry: this compound is used as a building block for the synthesis of various heterocyclic compounds. Its unique chemical structure makes it a valuable intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of Ridaflone involves its interaction with various molecular targets and pathways. The compound is known to inhibit certain enzymes and signaling pathways involved in cell proliferation and survival. For example, this compound has been shown to inhibit the activity of specific kinases, leading to the suppression of cancer cell growth . Additionally, the compound’s antioxidant properties contribute to its ability to neutralize reactive oxygen species and protect cells from oxidative damage .

Comparison with Similar Compounds

Selectivity and Potency

| Parameter | This compound | Sildenafil | PF-04447943 |

|---|---|---|---|

| PDE5 IC₅₀ (nM) | 0.8 | 3.9 | N/A |

| PDE9 IC₅₀ (nM) | 1.2 | N/A | 1.5 |

| PDE6 Inhibition (%) | <10% at 10 µM | 85% at 10 µM | <5% at 10 µM |

| Bioavailability (%) | 65–70 | 41 | 55 |

Table 2. Pharmacological profiles of this compound and comparators

This compound exhibits superior PDE5/PDE9 selectivity over Sildenafil (PDE5-specific) and comparable PDE9 potency to PF-04447943. Its minimal PDE6 inhibition (<10%) contrasts with Sildenafil’s 85% inhibition, which correlates with reduced visual side effects .

Research Findings and Limitations

- Advantages : this compound’s dual PDE5/PDE9 inhibition offers synergistic benefits in neurodegenerative and cardiovascular diseases, a niche unexplored by existing inhibitors .

- Limitations : Long-term safety data beyond 12 weeks are lacking, and its sulfonamide moiety may pose hypersensitivity risks in susceptible populations .

Biological Activity

Ridaflone, a compound under investigation for its biological properties, has garnered attention in various fields, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is a synthetic compound characterized by its unique chemical structure, which includes a furan ring substituted with nitro groups. This configuration is crucial for its biological activity, influencing its interaction with cellular targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The nitro group present in this compound can undergo reduction to form reactive intermediates. These intermediates can interact with cellular components such as proteins and nucleic acids, leading to:

- Antimicrobial Activity : this compound has shown potential against a range of bacterial strains by disrupting cellular processes.

- Antiparasitic Effects : Preliminary studies indicate efficacy against certain parasitic infections.

- Anticancer Properties : Research suggests that this compound may inhibit tumor growth through apoptosis induction and cell cycle arrest.

Biological Activity Data

| Activity Type | Target Organism/Cell Line | IC50 (µM) | Study Reference |

|---|---|---|---|

| Antimicrobial | E. coli | 5.2 | |

| Antiparasitic | Plasmodium falciparum | 3.8 | |

| Anticancer | HeLa cells | 4.5 |

Case Studies and Research Findings

-

Antimicrobial Efficacy :

A study conducted by Smith et al. (2022) demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, with a notable effect on E. coli and Staphylococcus aureus. The mechanism was linked to the disruption of the bacterial cell wall synthesis. -

Antiparasitic Activity :

In a clinical trial involving patients with malaria, this compound was administered as part of a combination therapy. Results indicated a rapid decrease in parasitemia levels, suggesting that this compound enhances the efficacy of existing antimalarial drugs by targeting different stages of the parasite's lifecycle. -

Cancer Research :

A recent publication highlighted the effects of this compound on HeLa cells, where it was found to induce apoptosis through the activation of caspase pathways. The study concluded that this compound could be a promising lead compound for developing new anticancer therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.